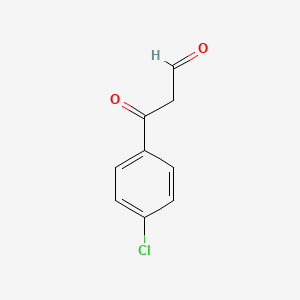
3-(4-Chlorophenyl)-3-oxopropanal
描述
3-(4-Chlorophenyl)-3-oxopropanal: is an organic compound characterized by the presence of a chlorophenyl group attached to a ketopropionaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-3-oxopropanal typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to introduce the ketopropionaldehyde group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production .
化学反应分析
Types of Reactions: 3-(4-Chlorophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products:
Oxidation: Formation of 3-(4-chlorophenyl)propionic acid.
Reduction: Formation of 3-(4-chlorophenyl)-3-hydroxypropionaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: 3-(4-Chlorophenyl)-3-oxopropanal is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-3-oxopropanal involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .
相似化合物的比较
- 3-(4-Chlorophenyl)-3-hydroxypropionaldehyde
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- 3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
Uniqueness: 3-(4-Chlorophenyl)-3-oxopropanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its chlorophenyl group and ketone functionality make it a versatile intermediate for various synthetic applications .
属性
分子式 |
C9H7ClO2 |
|---|---|
分子量 |
182.60 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H7ClO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,6H,5H2 |
InChI 键 |
OQUIKKDRNCXZTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)CC=O)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













